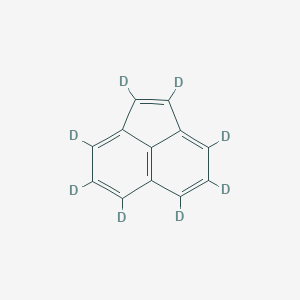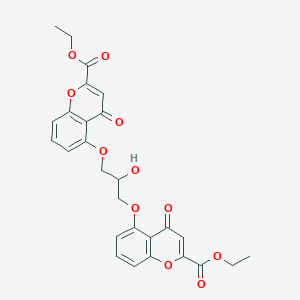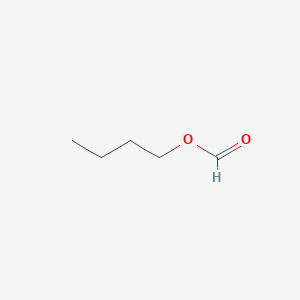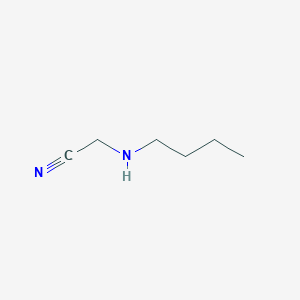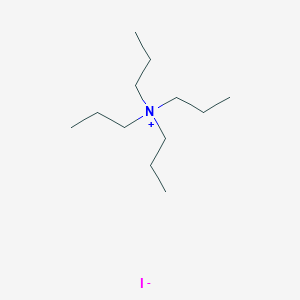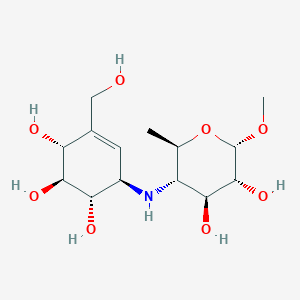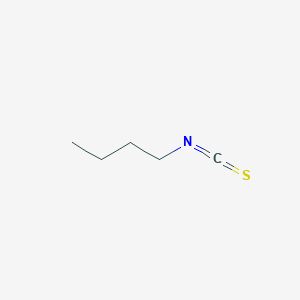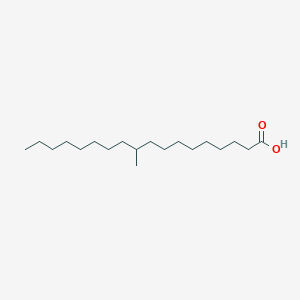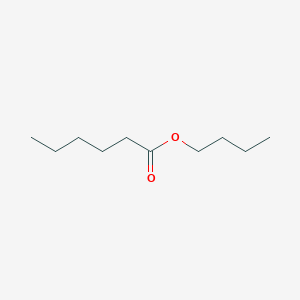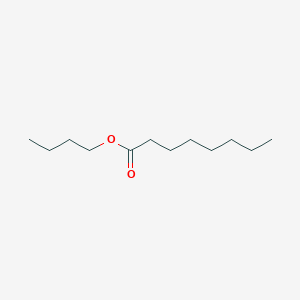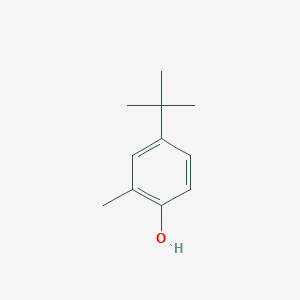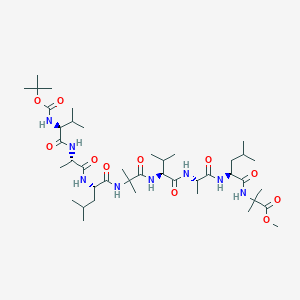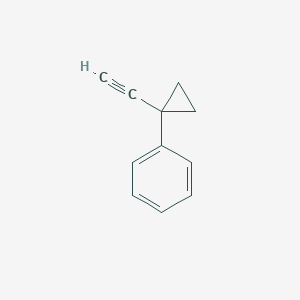
(1-Ethynylcyclopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethynylcyclopropyl)benzene is a compound that can be synthesized through various chemical reactions involving ethynyl groups and benzene derivatives. Although the specific compound is not directly studied in the provided papers, the synthesis and properties of similar ethynyl-substituted benzenes are discussed, which can provide insights into the chemistry of (1-Ethynylcyclopropyl)benzene.
Synthesis Analysis
The synthesis of ethynyl-substituted benzenes can be achieved through catalytic cycloisomerization, as demonstrated by the use of alkynophilic metal salts like PtCl2 and [RuCl2(CO)3]2, which catalyze the transformation of 1-alkyl-2-ethynylbenzenes into substituted indenes . Additionally, Sonogashira and Negishi cross-coupling reactions are employed to synthesize multi-ferrocenyl-functionalized cyclic systems, which involve the coupling of ethynyl groups with other organic moieties . These methods could potentially be adapted for the synthesis of (1-Ethynylcyclopropyl)benzene.
Molecular Structure Analysis
The molecular structure of ethynyl-substituted benzenes can be complex, with the potential for non-planar geometries and significant torsion angles, as observed in the case of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene . The presence of ethynyl groups can influence the overall conformation of the molecule, which is important for understanding the reactivity and properties of (1-Ethynylcyclopropyl)benzene.
Chemical Reactions Analysis
Ethynyl-substituted benzenes can participate in various chemical reactions, including photoreactions and cycloadditions. For instance, photolysis of ethynyl compounds can lead to intramolecular cycloaddition products . Moreover, the reactivity of ethynyl radicals in the formation of benzene rings in the interstellar medium suggests that ethynyl groups can be highly reactive intermediates in the synthesis of aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethynyl-substituted benzenes are influenced by their molecular structure. For example, coplanar and twisted conformations of diarylalkynes can affect their photophysical properties, such as fluorescence quantum yield and lifetime . The electrochemical properties, including redox behavior and charge transfer characteristics, are also affected by the presence of ethynyl and other substituent groups . These studies provide a foundation for predicting the properties of (1-Ethynylcyclopropyl)benzene.
Relevant Case Studies
While the provided papers do not directly discuss (1-Ethynylcyclopropyl)benzene, they offer case studies of related compounds. For example, the synthesis and structural investigation of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene provide insights into the conformation and potential reactivity of propeller-like molecules with ethynyl groups . Additionally, the synthesis of 1,4-bis[β-(p-phthalic anhydride)ethynyl]benzene through C—C coupling reactions highlights the versatility of ethynyl groups in forming complex aromatic structures .
科学的研究の応用
“(1-Ethynylcyclopropyl)benzene” is a chemical compound with the CAS Number: 139633-98-0 and a molecular weight of 142.2 .
- Production of Styrene and Phenol : Major industrial products from benzene are alkylated derivatives such as ethylbenzene and cumene, which are used as basic materials for the production of styrene and phenol .
- Manufacture of Surfactants : Long-chain alkylbenzenes, which are derivatives of benzene, are used as feedstocks in the manufacture of surfactants .
- Chemistry of Dyestuffs : Halogen and nitrogen derivatives of benzene are used in the chemistry of dyestuffs .
- Production of Plant Protection Agents : Benzene derivatives are used in the production of plant protection agents .
- Additives for Rubber and Plastics Processing : Benzene derivatives are used as additives for rubber and plastics processing .
- Manufacture of Pharmaceuticals : Benzene derivatives are used in the manufacture of pharmaceuticals .
特性
IUPAC Name |
(1-ethynylcyclopropyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-11(8-9-11)10-6-4-3-5-7-10/h1,3-7H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMJNHMUPFGYFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577867 |
Source


|
| Record name | (1-Ethynylcyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethynylcyclopropyl)benzene | |
CAS RN |
139633-98-0 |
Source


|
| Record name | (1-Ethynylcyclopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

